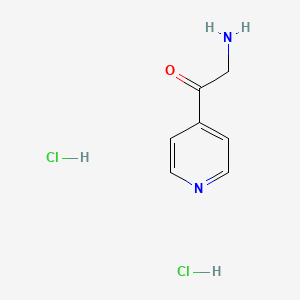

2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride

Overview

Description

2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and chemical reactions that can provide insights into the synthesis, molecular structure, and chemical properties of similar compounds. For instance, the synthesis of 2,3-dihydro-4-pyridones and 4-pyridones involves cyclization reactions of ester-tethered enaminones, which are derived from amines and activated alkynes or alkenes . Additionally, the formation of a coordinated 2-aminoethylidene ligand and its rearrangement into a phosphinoallyl ligand containing a pyrrolidin-2-yl ring is discussed, which involves the activation of a compound by a metallic fragment and subsequent deprotonation and rearrangement .

Synthesis Analysis

The synthesis of related heterocyclic compounds, such as 2,3-dihydro-4-pyridones, is achieved through intramolecular cyclization of ester-tethered enaminones, which are accessible from amines and activated alkynes or alkenes. These compounds are isolated in moderate to high yields, demonstrating the efficiency of the synthetic method . The synthesis of complex ligands, as seen in the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, involves microwave irradiation and results in a mixture of isomers .

Molecular Structure Analysis

The molecular structure of related compounds, such as the tetradentate ligand resulting from the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine, is characterized by spectroscopic methods and single-crystal X-ray diffraction. The cadmium complex of this ligand exhibits a distorted octahedral geometry with four coordinated nitrogen atoms and two iodide ions . The crystal structures of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids reveal the importance of intramolecular hydrogen bonding in conformational stabilization .

Chemical Reactions Analysis

The transformation of 2,3-dihydro-4-pyridones into 4-pyridones is facilitated by an oxidizing agent, chloranil, with the products isolated in high yields . The rearrangement of a 2-aminoethylidene ligand into a phosphinoallyl ligand containing a pyrrolidin-2-yl ring involves deprotonation steps .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are inferred from their molecular structures and the nature of their chemical bonds. For example, the presence of hydrogen bonds, such as N-H···O, C-H···O, C-H···I, and O-H···I interactions, is evident in the crystal structure of the cadmium complex . The conformational stability of (pyridin-2-yl)aminomethane-1,1-diphosphonic acids is attributed to intramolecular N-H···X hydrogen bonds, where X is a halogen substituent .

Scientific Research Applications

Synthesis and Chemical Reactions

2-Amino derivatives of thieno[2,3-b]pyridin-2-amine and 1-(2-aminopyridin-3-yl)ethanone have been synthesized using microwave-assisted reactions, demonstrating the compound's utility in the preparation of various heterocyclic compounds. These reactions offer insights into the potential of 2-amino-1-(pyridin-4-yl)ethanone dihydrochloride as an intermediate in organic synthesis, particularly in the development of new heterocyclic compounds with possible pharmaceutical applications (Ankati & Biehl, 2010).

Antimicrobial Activity

The compound has also shown promise in the field of antimicrobial research. For example, 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, a derivative, demonstrated significant antimicrobial activity, indicating that modifications to the 2-amino-1-(pyridin-4-yl)ethanone structure can lead to potent antimicrobial agents. This suggests a potential application in developing new antimicrobial drugs (Salimon, Salih, & Hussien, 2011).

Material Science Applications

Furthermore, derivatives of 2-amino-1-(pyridin-4-yl)ethanone have been explored for their photophysical properties, indicating potential applications in material sciences, such as in the development of environmentally sensitive fluorophores. This research highlights the versatility of 2-amino-1-(pyridin-4-yl)ethanone dihydrochloride and its derivatives in synthesizing compounds with desirable optical properties for various applications, including sensors and imaging technologies (Hussein, El Guesmi, & Ahmed, 2019).

Safety And Hazards

properties

IUPAC Name |

2-amino-1-pyridin-4-ylethanone;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O.2ClH/c8-5-7(10)6-1-3-9-4-2-6;;/h1-4H,5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACZXPZYZVZGLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503261 | |

| Record name | 2-Amino-1-(pyridin-4-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-1-(pyridin-4-yl)ethanone dihydrochloride | |

CAS RN |

51746-83-9 | |

| Record name | 2-Amino-1-(pyridin-4-yl)ethan-1-one--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(pyridin-4-yl)ethan-1-one dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-1H-imidazo[4,5-B]pyrazine](/img/structure/B1281953.png)

![2-Bromo-6-methylpyrazino[2,3-b]pyrazine](/img/structure/B1281954.png)